molecular formula C19H40O2 B1604848 3-(Hexadecyloxy)propan-1-ol CAS No. 9035-85-2

3-(Hexadecyloxy)propan-1-ol

Cat. No. B1604848
CAS RN: 9035-85-2
M. Wt: 300.5 g/mol
InChI Key: YDCSFYSJEYSCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09303051B2

Procedure details

Under an inert atmosphere, e.g., nitrogen, a reactor was charged with 1,3-propanediol (4.07 kg) and NMP (30 L). The reaction was cooled to −5 to 5° C. and kept under a nitrogen atmosphere. Sodium hydride (1.07 kg, 60% in mineral oil) was cautiously added portion-wise. After the addition was complete, the reaction was stirred at room temperature for an additional 2 hours. A solution of hexadecyl methanesulfonate 4 (4.39 kg) dissolved in NMP (10 L) was added slowly to the reaction mixture at 20 to 55° C. The resulting solution was stirred for 12 to 28 hours at 20 to 35° C. The reaction was monitored by GC-MS and was considered complete when the conversion rate was ≧95%. The reaction mixture was cooled down to −5 to 5° C. and slowly diluted with water (15 L). The reaction was extracted with ethyl acetate (2×25 L). The organic phase was washed with water (20 L), dried over Na2SO4 and concentrated to give a brown oil. The crude product was dissolved in methanol (20 L) and aged at 20 to 30° C. for 12 hours. The resulting solid impurities were filtered and discarded and the filtrate was concentrated. Acetonitrile (40 L) was added to the concentrate and the mixture was aged 5 to 15° C. for 16 hours. The solid was filtered and dried at 25 to 30° C. to afford 5 as a white solid (3.1 kg, 77%). Typical HPLC (AUC) purity was >95%. 1H-NMR was consistent with structure.
Quantity
4.07 kg
Type
reactant
Reaction Step One
Name
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
1.07 kg
Type
reactant
Reaction Step Two
Quantity
4.39 kg
Type
reactant
Reaction Step Three
Name
Quantity
10 L
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 L
Type
solvent
Reaction Step Four
Name
Quantity
15 L
Type
solvent
Reaction Step Five
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[H-].[Na+].CS(O[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])(=O)=O>CN1C(=O)CCC1.O.CO>[CH2:28]([O:4][CH2:3][CH2:2][CH2:1][OH:5])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
4.07 kg
Type
reactant
Smiles
C(CCO)O
Name
Quantity
30 L
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1.07 kg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.39 kg
Type
reactant
Smiles
CS(=O)(=O)OCCCCCCCCCCCCCCCC
Name
Quantity
10 L
Type
solvent
Smiles
CN1CCCC1=O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 L
Type
solvent
Smiles
CO
Step Five
Name
Quantity
15 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 (± 5) °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for an additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added slowly to the reaction mixture at 20 to 55° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 12 to 28 hours at 20 to 35° C
Duration
20 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to −5 to 5° C.
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate (2×25 L)
WASH
Type
WASH
Details
The organic phase was washed with water (20 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
WAIT
Type
WAIT
Details
aged at 20 to 30° C. for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The resulting solid impurities were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Acetonitrile (40 L) was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WAIT
Type
WAIT
Details
the mixture was aged 5 to 15° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried at 25 to 30° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)OCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 kg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.